molecular formula C19H20N4O2 B2766342 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide CAS No. 2034318-24-4

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide

Cat. No.: B2766342
CAS No.: 2034318-24-4
M. Wt: 336.395
InChI Key: GBGPSHJEEDDBEO-WKILWMFISA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group bonded to an indole moiety through a carboxamide linkage, with a pyrimidin-2-yloxy substituent on the cyclohexyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized by reacting cyclohexanone with a suitable reagent to introduce the pyrimidin-2-yloxy group.

    Indole Derivative Preparation: The indole derivative can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide: Similar structure with a different position of the carboxamide group.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-7-carboxamide: Another positional isomer with the carboxamide group at the 7-position.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(14-3-2-13-8-11-20-17(13)12-14)23-15-4-6-16(7-5-15)25-19-21-9-1-10-22-19/h1-3,8-12,15-16,20H,4-7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPSHJEEDDBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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